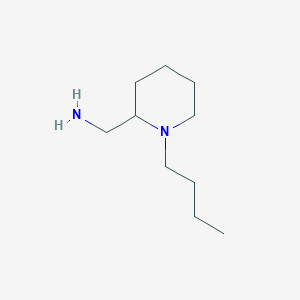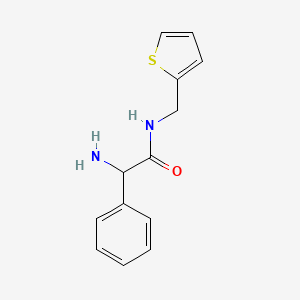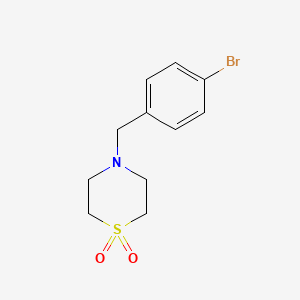
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
Overview
Description
“4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide” is a chemical compound. It has been mentioned in a study on the synthesis and in vitro antileishmanial efficacy of novel benzothiadiazine-1,1-dioxide derivatives . The benzothiadiazine derivative 2c, 2-(4-bromobenzyl)-3-phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, was found to be potent against Leishmania donovani .
Scientific Research Applications
Synthesis and Chemical Reactions
- Unexpected Reactions with Sulfur Dioxide : A study describes an unexpected outcome from the interaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, leading to the formation of benzo[b]thiophene 1,1-dioxides through a process involving sulfur dioxide insertion and intramolecular cyclization, catalyzed by copper(i) bromide (Luo et al., 2015).
- Syntheses from Thioxane : Detailed syntheses of various N-substituted thiomorpholine-1,1-dioxides from 1,4-thioxane-1,1-dioxide were described, showcasing a range of reactions including those with primary amines and diamines, leading to compounds with potential biological activities (Asinger et al., 1981).
- Innovative Annulation Methods : A study explored the use of bromoethylsulfonium salt for synthesizing six- and seven-membered rings from 1,2-/1,3-aminoalcohols, yielding heterocyclic compounds like morpholines and benzoxazepines, showcasing the versatility of these reagents in producing various cyclic structures (Yar et al., 2009).
Medicinal Chemistry and Biological Applications
- Building Blocks in Medicinal Chemistry : Research highlights the importance of thiomorpholine and its 1,1-dioxide variant as crucial components in medicinal chemistry, with some analogues entering human clinical trials. Novel bridged bicyclic thiomorpholines were synthesized, showcasing their potential as innovative building blocks for drug development (Walker & Rogier, 2013).
- Catalysis in Green Chemistry : A study demonstrated the synthesis of thiomorpholine 1,1-dioxides through a double Michael addition reaction catalyzed by boric acid/glycerol in water, emphasizing a green and efficient method for producing these compounds with good to excellent yields (Halimehjnai et al., 2013).
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSKLCBHWXGCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


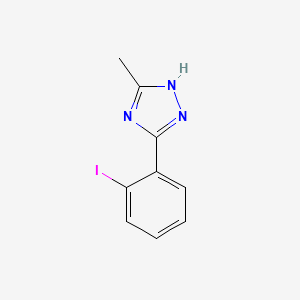
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
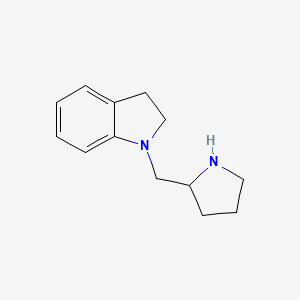
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
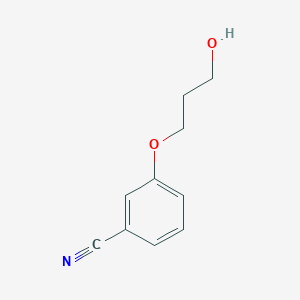
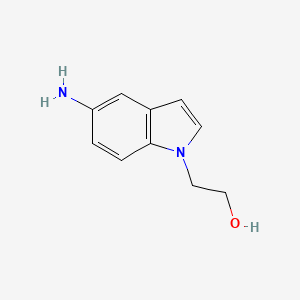
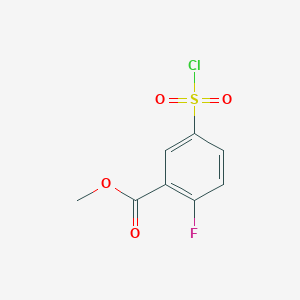
![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)
